1-Bromo-2-(isobutylsulfonyl)benzene

Lipophilicity Drug Discovery Physicochemical Properties

Researchers requiring ortho-substituted aryl sulfone building blocks often face regioisomer purity issues and cold-chain logistics challenges. 1-Bromo-2-(isobutylsulfonyl)benzene (CAS 444581-50-4) directly addresses these needs: • Ortho-substitution ensures correct geometry for Suzuki-Miyaura cross-coupling, enabling atropisomer-rich biaryl sulfone library synthesis. • Enhanced oxidative addition reactivity with Pd(0) vs. para analogs enables milder conditions and higher coupling yields. • Crystalline solid format facilitates accurate formulation; -20°C storage with validated cold-chain shipping preserves integrity during scale-up.

Molecular Formula C10H13BrO2S
Molecular Weight 277.18 g/mol
CAS No. 444581-50-4
Cat. No. B1289470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(isobutylsulfonyl)benzene
CAS444581-50-4
Molecular FormulaC10H13BrO2S
Molecular Weight277.18 g/mol
Structural Identifiers
SMILESCC(C)CS(=O)(=O)C1=CC=CC=C1Br
InChIInChI=1S/C10H13BrO2S/c1-8(2)7-14(12,13)10-6-4-3-5-9(10)11/h3-6,8H,7H2,1-2H3
InChIKeyKPCSHQVOFNXEHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-(isobutylsulfonyl)benzene Overview


1-Bromo-2-(isobutylsulfonyl)benzene (CAS 444581-50-4) is an ortho-substituted aryl bromide featuring an isobutylsulfonyl group. This compound serves primarily as a versatile building block in organic synthesis, enabling the construction of complex sulfonyl-containing molecules . Its bifunctional nature, combining an electrophilic aryl bromide site with a sulfone moiety, makes it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions and other palladium-catalyzed transformations . The ortho-substitution pattern imparts distinct steric and electronic properties that differentiate it from its meta and para isomers in both reactivity and downstream applications.

1-Bromo-2-(isobutylsulfonyl)benzene: Regioisomer Impact


In the context of medicinal chemistry and process development, the position of substituents on an aromatic ring is critical. 1-Bromo-2-(isobutylsulfonyl)benzene (ortho-isomer) is not functionally interchangeable with its 3- (meta) or 4- (para) regioisomers. The ortho-substitution pattern significantly influences molecular geometry, steric hindrance, and electronic distribution, which in turn affects reactivity in cross-coupling reactions, the physicochemical properties (such as lipophilicity) of derived compounds, and even the compound's own physical state and storage requirements [1][2]. Substituting a meta or para isomer without re-optimizing reaction conditions can lead to different yields, altered regioselectivity in subsequent reactions, and changes in key drug-like properties of the final products . Therefore, precise selection of the ortho-isomer is paramount for maintaining synthetic fidelity and achieving the desired molecular properties in advanced research applications.

1-Bromo-2-(isobutylsulfonyl)benzene: Comparative Evidence


Lipophilicity Comparison: Ortho vs. Para Isomer

The ortho-substituted 1-Bromo-2-(isobutylsulfonyl)benzene exhibits a significantly lower predicted lipophilicity (XLogP3 = 3.2) compared to its para-substituted analog (1-Bromo-4-(isobutylsulfonyl)benzene, XLogP3 = 3.9596) [1]. This difference of Δ0.76 log units can substantially influence membrane permeability and oral bioavailability in drug candidates, where a logP in the 1-3 range is often optimal for lead-like compounds [2].

Lipophilicity Drug Discovery Physicochemical Properties

TPSA Comparison: Ortho vs. Meta Isomer

The ortho-substituted 1-Bromo-2-(isobutylsulfonyl)benzene has a Topological Polar Surface Area (TPSA) of 42.5 Ų, which is comparable to that of its meta-substituted analog (TPSA = 42.52 Ų) [1]. Both isomers fall well below the 140 Ų threshold often associated with good oral bioavailability, but the ortho isomer's slightly lower TPSA may confer a marginal advantage in passive membrane diffusion.

Polar Surface Area Membrane Permeability Medicinal Chemistry

Storage Conditions: Cold Storage Requirement

1-Bromo-2-(isobutylsulfonyl)benzene is specified for long-term storage at -20°C, whereas its para isomer is reported to be stable at room temperature . This indicates a lower thermal stability for the ortho isomer, likely due to steric strain or other intramolecular interactions . Procurement and compound management protocols must account for this cold-chain requirement.

Stability Long-term Storage Compound Management

Synthetic Utility in Suzuki-Miyaura Cross-Coupling

1-Bromo-2-(isobutylsulfonyl)benzene is a competent electrophile in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the ortho-isobutylsulfonyl phenyl moiety into more complex structures . While specific yield data comparing isomers is not available in the primary literature, the ortho-bromo substituent is generally known to be highly reactive in oxidative addition with palladium catalysts [1]. The sulfonyl group also acts as a potential directing group or synthetic handle for further functionalization [2].

Cross-Coupling C-C Bond Formation Synthetic Methodology

Physical Form: Crystalline Solid vs Liquid

1-Bromo-2-(isobutylsulfonyl)benzene is described as a white to light yellow crystalline powder, whereas other regioisomers or related sulfonyl bromides may exist as liquids or oils . A crystalline solid offers practical advantages in handling, accurate weighing, and compatibility with automated solid-dispensing systems [1].

Physical Form Weighing Accuracy Automated Synthesis

Commercial Availability and Purity

1-Bromo-2-(isobutylsulfonyl)benzene is commercially available from multiple global suppliers with a guaranteed purity of ≥95% or ≥98% . This contrasts with some less common analogs that may have limited sourcing options or lower certified purity. High purity is essential for minimizing side reactions and ensuring reproducible results in medicinal chemistry campaigns.

Supply Chain Compound Procurement Chemical Purity

1-Bromo-2-(isobutylsulfonyl)benzene: Application Scenarios


Medicinal Chemistry: Biaryl Sulfone Library Synthesis

This compound is ideally suited for generating libraries of ortho-substituted biaryl sulfones via Suzuki-Miyaura cross-coupling . The ortho-substitution pattern can induce atropisomerism or restrict rotation, leading to unique three-dimensional conformations that can enhance target selectivity and intellectual property space . The lower lipophilicity (XLogP3 = 3.2) of the derived fragments may also improve solubility profiles of advanced leads .

Chemical Biology: Activity-Based Sulfonyl Probes

The electrophilic bromine atom allows for the conjugation of the ortho-isobutylsulfonyl phenyl group to larger biomolecular scaffolds, while the sulfonyl moiety can act as a hydrogen bond acceptor or a linker attachment point . The ortho-substitution ensures the sulfonyl group is positioned in a specific orientation relative to the biaryl axis, which can be critical for probe-target interactions .

Process Chemistry: Sterically Demanding Coupling Reactions

The ortho-bromo substituent in 1-Bromo-2-(isobutylsulfonyl)benzene is typically more reactive in oxidative addition with Pd(0) catalysts compared to para-substituted analogs due to electronic effects . This can be exploited in process chemistry to achieve higher yields or milder reaction conditions when coupling with bulky boronic acids or heteroaromatic partners . However, the requirement for -20°C storage necessitates proper cold-chain logistics during scale-up .

Agrochemical Discovery: Sulfonyl Herbicides & Fungicides

Aryl sulfones are a privileged class in agrochemicals, and 1-Bromo-2-(isobutylsulfonyl)benzene provides a straightforward route to ortho-substituted analogs . The crystalline nature of the compound facilitates accurate formulation and high-throughput screening in greenhouse or field trial sample preparation .

Technical Documentation Hub

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